9(10H)-Acridinimine, 10-octyl-
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Overview
Description
9(10H)-Acridinimine, 10-octyl- is a derivative of acridine, a heterocyclic organic compound. Acridine and its derivatives are known for their wide range of applications in various fields, including medicinal chemistry, photochemistry, and materials science. The addition of an octyl group to the acridinimine structure enhances its solubility and alters its chemical properties, making it a compound of interest for further research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9(10H)-Acridinimine, 10-octyl- typically involves the alkylation of acridinimine with an octyl halide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 100°C for several hours to ensure complete alkylation.
Industrial Production Methods: In an industrial setting, the production of 9(10H)-Acridinimine, 10-octyl- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Types of Reactions:
Oxidation: 9(10H)-Acridinimine, 10-octyl- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of acridinimine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the acridinimine ring. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Oxidized derivatives of acridinimine.
Reduction: Reduced forms of acridinimine.
Substitution: Alkylated or acylated derivatives of acridinimine.
Scientific Research Applications
9(10H)-Acridinimine, 10-octyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the development of new materials with specific properties.
Biology: The compound is studied for its potential use as a fluorescent probe in biological imaging. Its ability to intercalate with DNA makes it useful for studying DNA-protein interactions.
Medicine: Research is being conducted on its potential use as an anticancer agent. The compound’s ability to interact with DNA and inhibit topoisomerase enzymes makes it a promising candidate for cancer therapy.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties.
Mechanism of Action
The mechanism of action of 9(10H)-Acridinimine, 10-octyl- involves its interaction with DNA. The compound can intercalate between the base pairs of DNA, disrupting the normal structure and function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells and induce cell death.
Comparison with Similar Compounds
Acridine: The parent compound of 9(10H)-Acridinimine, 10-octyl-. It has similar intercalating properties but lacks the enhanced solubility provided by the octyl group.
Phenothiazine: Another heterocyclic compound with similar photophysical properties. It is used in the development of optoelectronic devices and as a photoredox catalyst.
Quinoxaline: A heterocyclic compound with applications in medicinal chemistry and materials science. It has similar electronic properties but a different structural framework.
Uniqueness: 9(10H)-Acridinimine, 10-octyl- is unique due to the presence of the octyl group, which enhances its solubility and alters its chemical properties. This modification makes it more suitable for certain applications, such as in biological imaging and optoelectronic devices, where solubility and specific photophysical properties are crucial.
Properties
CAS No. |
111782-86-6 |
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Molecular Formula |
C21H26N2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
10-octylacridin-9-imine |
InChI |
InChI=1S/C21H26N2/c1-2-3-4-5-6-11-16-23-19-14-9-7-12-17(19)21(22)18-13-8-10-15-20(18)23/h7-10,12-15,22H,2-6,11,16H2,1H3 |
InChI Key |
RJXKGZVSMOGVPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=CC=CC=C2C(=N)C3=CC=CC=C31 |
Origin of Product |
United States |
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